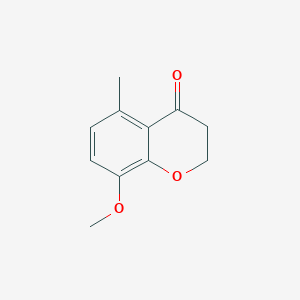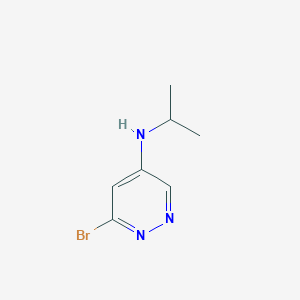
6-Bromo-N-isopropylpyridazin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-N-isopropylpyridazin-4-amine is an organic compound with the molecular formula C7H10BrN3. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. The bromine atom is attached to the 6th position of the pyridazine ring, while the isopropyl group is attached to the nitrogen atom at the 4th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions . This reaction offers good functional group compatibility and broad substrate scope.
Industrial Production Methods
Industrial production methods for 6-Bromo-N-isopropylpyridazin-4-amine may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The specific conditions and reagents used can vary depending on the scale and desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-N-isopropylpyridazin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or other substituents.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions can vary widely, but typical conditions include moderate temperatures and the use of solvents such as acetonitrile or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridazines, while oxidation reactions can produce pyridazine N-oxides.
Wissenschaftliche Forschungsanwendungen
6-Bromo-N-isopropylpyridazin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or photophysical properties.
Biological Research: The compound is used in studies to understand its effects on biological systems, including its potential as an inhibitor of specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 6-Bromo-N-isopropylpyridazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and isopropyl groups can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 6-Bromo-N-isopropylpyridazin-4-amine include other brominated pyridazine derivatives and N-substituted pyridazines. Examples include:
- 6-Bromo-3-methylpyridazine
- 6-Bromo-4-phenylpyridazine
- N-Isopropylpyridazin-4-amine
Uniqueness
This compound is unique due to the specific combination of the bromine atom and the isopropyl group on the pyridazine ring. This combination can result in distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C7H10BrN3 |
|---|---|
Molekulargewicht |
216.08 g/mol |
IUPAC-Name |
6-bromo-N-propan-2-ylpyridazin-4-amine |
InChI |
InChI=1S/C7H10BrN3/c1-5(2)10-6-3-7(8)11-9-4-6/h3-5H,1-2H3,(H,10,11) |
InChI-Schlüssel |
PLIYQOUMOXTFQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=CC(=NN=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine](/img/structure/B13027491.png)

![4-[2,2-difluoro-4,6,10-trimethyl-12-[(E,3E)-3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl]phenol](/img/structure/B13027506.png)

![Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine](/img/structure/B13027520.png)


![2-Bromo-7-fluoro-6-methoxyimidazo[1,2-A]pyridine](/img/structure/B13027535.png)
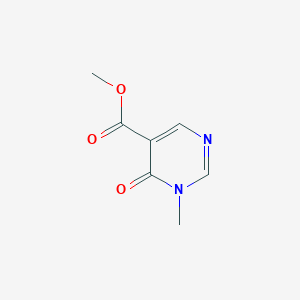
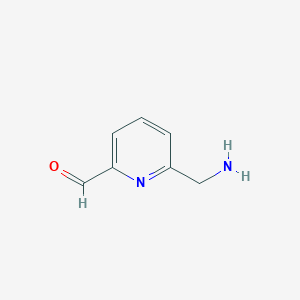
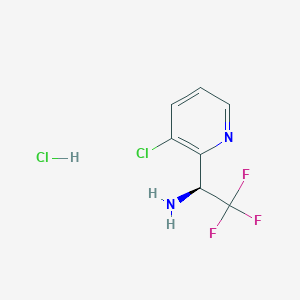
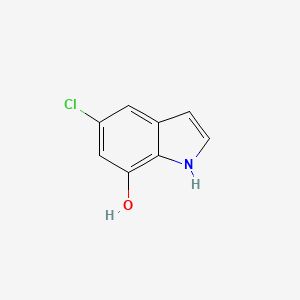
![benzyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B13027562.png)
